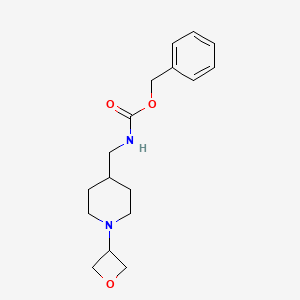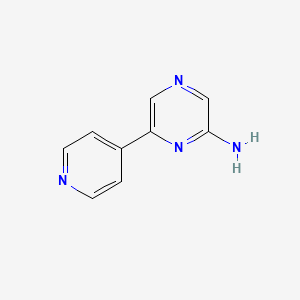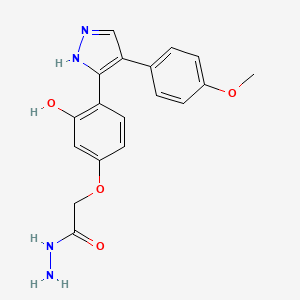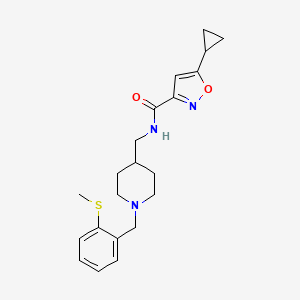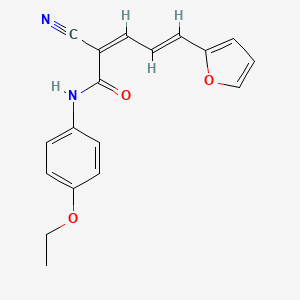
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O6 and its molecular weight is 432.437. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cardiovascular Activity of Purine Derivatives
Research on similar purine derivatives has explored their potential in addressing cardiovascular issues. For example, the study by Chłoń-Rzepa et al. (2004) synthesized and tested a series of 8-alkylamino substituted derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activity. Some compounds showed significant prophylactic antiarrhythmic activity and hypotensive effects, highlighting the relevance of purine derivatives in cardiovascular research Chłoń-Rzepa et al., 2004.
Synthesis and Antitumor Applications
Behforouz et al. (1996) reported on the synthesis of novel quinolindiones, including efforts towards the potent antitumor agent lavendamycin methyl ester. This showcases the potential application of complex purine derivatives in the development of antitumor agents, indicating the broader relevance of such compounds in medicinal chemistry and oncology research Behforouz et al., 1996.
Novel Synthetic Methods and Chemical Properties
Studies also focus on the synthesis of purine derivatives and their chemical properties. For instance, the work by Simo et al. (1998) on new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones by intramolecular alkylation illustrates the interest in developing new synthetic methods for purine derivatives. This research contributes to a deeper understanding of the chemical behavior and synthesis of complex purine structures Simo et al., 1998.
Applications in Marine Natural Products
The exploration of marine natural products has also led to the identification of purine derivatives with unique structures and potential biological activities. For example, Ma et al. (2007) isolated new bromophenols coupled with nucleoside bases from the red alga Rhodomela confervoides. Such studies highlight the diversity of purine derivatives in nature and their potential as bioactive compounds Ma et al., 2007.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 2,6-dioxopurine with isobutylamine, followed by the addition of 4-nitrophenoxypropyl bromide and then the introduction of a hydroxyl group through a Grignard reaction. The final step involves the methylation of the hydroxyl group using dimethyl sulfate.", "Starting Materials": [ "2,6-dioxopurine", "isobutylamine", "4-nitrophenoxypropyl bromide", "magnesium", "ethylmagnesium bromide", "dimethyl sulfate" ], "Reaction": [ "Step 1: 2,6-dioxopurine is reacted with isobutylamine in the presence of a base to form 8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 2: 4-nitrophenoxypropyl bromide is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 3: Magnesium is added to the reaction mixture and the resulting mixture is stirred to form a Grignard reagent.", "Step 4: Ethylmagnesium bromide is added to the reaction mixture and the resulting mixture is stirred to form a Grignard reagent.", "Step 5: The Grignard reagent is reacted with dimethyl sulfate to introduce a methyl group and form the final product, 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione." ] } | |
CAS番号 |
923686-57-1 |
製品名 |
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione |
分子式 |
C19H24N6O6 |
分子量 |
432.437 |
IUPAC名 |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
InChI |
InChI=1S/C19H24N6O6/c1-11(2)8-20-18-21-16-15(17(27)22-19(28)23(16)3)24(18)9-13(26)10-31-14-6-4-12(5-7-14)25(29)30/h4-7,11,13,26H,8-10H2,1-3H3,(H,20,21)(H,22,27,28) |
InChIキー |
MLJUAJKEUPVYAD-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



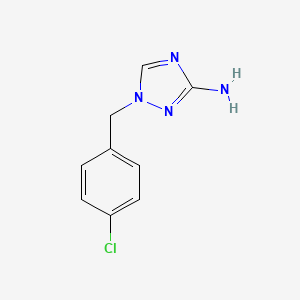


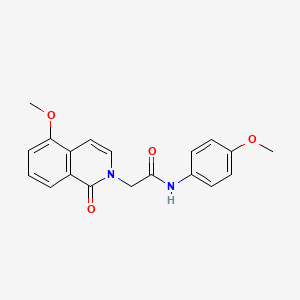
![6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2561576.png)
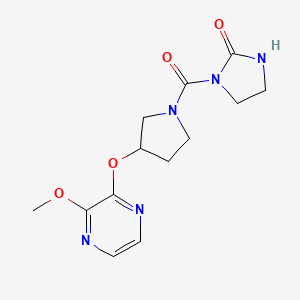

![N-[Cyclobutyl(phenyl)methyl]prop-2-enamide](/img/structure/B2561581.png)
![1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride](/img/structure/B2561582.png)
